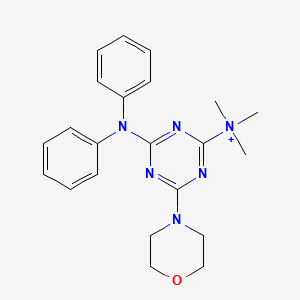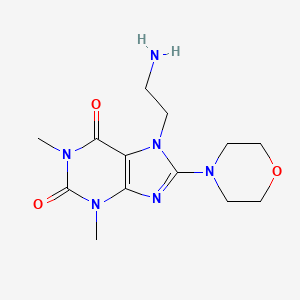![molecular formula C25H28N2O2 B11512502 2-hydroxy-2,2-bis(3-methylphenyl)-N'-[1-(3-methylphenyl)ethyl]acetohydrazide](/img/structure/B11512502.png)
2-hydroxy-2,2-bis(3-methylphenyl)-N'-[1-(3-methylphenyl)ethyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide is an organic compound with a complex structure. It is characterized by the presence of multiple aromatic rings and functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide typically involves the reaction of 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolution of 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid in a suitable solvent.
- Addition of hydrazine derivative to the solution.
- Heating the mixture to promote the reaction.
- Isolation and purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-methylphenylacetohydrazide
- 2-hydroxy-4-methylphenylacetohydrazide
- 2-hydroxy-3-methylphenylacetohydrazide
Uniqueness
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H28N2O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-hydroxy-2,2-bis(3-methylphenyl)-N'-[1-(3-methylphenyl)ethyl]acetohydrazide |
InChI |
InChI=1S/C25H28N2O2/c1-17-8-5-11-21(14-17)20(4)26-27-24(28)25(29,22-12-6-9-18(2)15-22)23-13-7-10-19(3)16-23/h5-16,20,26,29H,1-4H3,(H,27,28) |
InChI Key |
FBRFJWLCWWHQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)NNC(=O)C(C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide](/img/structure/B11512424.png)

![2,8-dimethyl-5-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11512432.png)

![N-(2-{4-[(2-chloroethyl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B11512455.png)
![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11512468.png)

![4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11512480.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11512490.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide](/img/structure/B11512492.png)
![(2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11512493.png)
![3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11512496.png)
![(4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11512499.png)
![N-(3-Chloro-4-fluorophenyl)-2-[N-(2-phenylethyl)2,5-dichlorobenzenesulfonamido]acetamide](/img/structure/B11512500.png)
